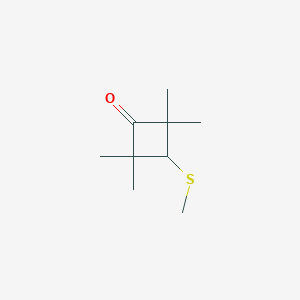
2,2,4,4-Tetramethyl-3-(methylsulfanyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-3-(methylsulfanyl)cyclobutan-1-one is an organic compound with a unique structure characterized by a cyclobutane ring substituted with four methyl groups and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-(methylsulfanyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with a methylsulfanyl reagent under acidic or basic conditions to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-(methylsulfanyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones.
Scientific Research Applications
2,2,4,4-Tetramethyl-3-(methylsulfanyl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3-(methylsulfanyl)cyclobutan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation and substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylcyclobutanone: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Contains hydroxyl groups instead of a carbonyl and methylsulfanyl group, leading to different reactivity and applications.
Uniqueness
2,2,4,4-Tetramethyl-3-(methylsulfanyl)cyclobutan-1-one is unique due to the presence of both a carbonyl and a methylsulfanyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
62234-65-5 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-methylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C9H16OS/c1-8(2)6(10)9(3,4)7(8)11-5/h7H,1-5H3 |
InChI Key |
BOFPBVVJIBVPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1=O)(C)C)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
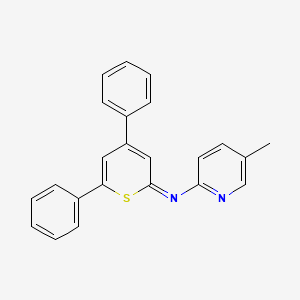
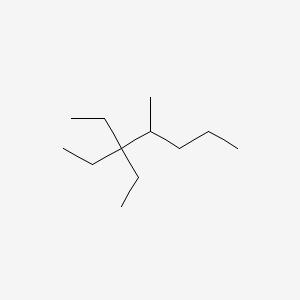
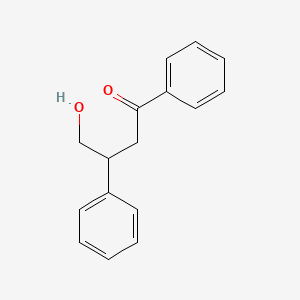
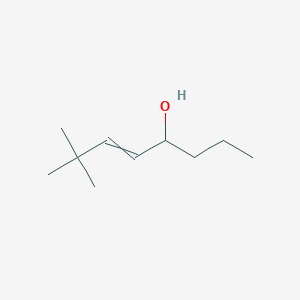
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
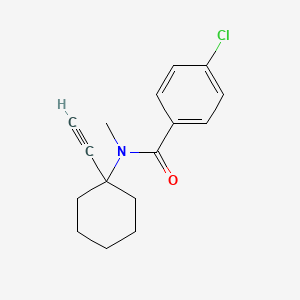
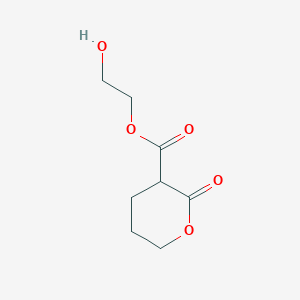
![(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14562757.png)
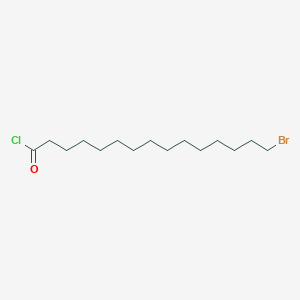
![Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate](/img/structure/B14562766.png)
![2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14562779.png)
